Product packaging for 8-Amino-8-oxooctanoic acid(Cat. No.:CAS No. 73427-53-9)

8-Amino-8-oxooctanoic acid

Cat. No.: B3066281
CAS No.: 73427-53-9
M. Wt: 173.21 g/mol
InChI Key: NZRWECQCBREPPG-UHFFFAOYSA-N
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Description

8-Amino-8-oxooctanoic acid, also known by the common name suberamic acid, is a medium-chain fatty acid derivative. It is structurally defined by an eight-carbon chain terminating in a carboxylic acid group at one end and an amide group at the other. achemblock.com This bifunctional nature is central to its chemical reactivity and applications in synthesis. The compound is identified by the CAS Registry Number 73427-53-9. achemblock.com

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 73427-53-9
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance White to slightly beige crystalline powder

Data sourced from multiple references. chemicalbook.com

This compound is classified as an α,ω-bifunctional molecule, possessing distinct reactive groups at opposite ends (the alpha and omega positions) of its carbon backbone. researchgate.net Specifically, it is an ω-amino fatty acid, a class of non-natural organic molecules that have both an amino group and a carboxyl group at the terminals of an unbranched carbon chain. chemicalbook.comresearchgate.net

Its structure, featuring a terminal amide (which contains a carbonyl, or keto, group) and a terminal carboxylic acid, positions it within the broader family of keto-amino acid analogues. touro.edu While natural amino acids possess an amino group on the carbon alpha to the carboxylic acid, ω-amino acids like 8-aminooctanoic acid have their amino group at the opposite end of the chain. chemicalbook.com The "oxo" designation in this compound refers to the carbonyl component of the terminal amide group. achemblock.com This structure distinguishes it from related compounds such as 8-amino-7-oxononanoic acid, where the keto group is located at the 7th carbon position, making it a substrate in biotin (B1667282) biosynthesis. ontosight.ai The study of α-keto acid analogues of amino acids is a significant field, as these compounds are crucial intermediates in metabolism and can be generated from amino acids through processes like transamination. touro.edunih.govnih.gov

The primary significance of this compound in academic research lies in its role as a versatile bifunctional building block for the synthesis of more complex molecules. Its two distinct functional groups—the carboxylic acid and the amide—allow it to participate in a variety of chemical reactions, such as oxidation, reduction, and substitution.

This dual functionality makes it an important monomer in polymer chemistry. researchgate.netgoogle.com Bifunctional monomers are essential for creating polymers like polyamides and polyesters. researchgate.net Specifically, ω-amino fatty acids are widely used in the synthesis of such polymers. researchgate.net

Furthermore, this compound and its derivatives are utilized in peptide synthesis. nih.govchempep.com Unnatural amino acids are incorporated into peptides to study protein interactions, investigate structure-function relationships, and create peptides with specific, novel functionalities. beilstein-journals.org The presence of an oxo group can introduce additional hydrogen bonding opportunities, influencing the intermolecular interactions and structural properties of the resulting peptides. nih.gov It can be employed in solid-phase peptide synthesis (SPPS), where it acts as a protected amino acid to generate peptides containing functionalities like hydroxamic acid.

Current research involving this compound and related bifunctional monomers is largely directed toward materials science and biochemical applications. Researchers are exploring its use in creating modified polymers with tailored properties. For example, modified polyaspartic acid polymers have been synthesized and studied for their potential applications, such as scale inhibition in industrial water systems. researchgate.net

The synthesis of novel peptides containing oxo amino acids is another active area of investigation. nih.gov By incorporating residues like this compound, scientists can systematically study the effects of isolated carbonyl groups on peptide conformation and crystal packing. nih.gov This research offers a pathway to designing synthetic peptides with predetermined structural features and enhanced intermolecular interactions. nih.gov

Future perspectives may focus on leveraging the unique properties of polymers and peptides derived from this monomer. These could include the development of new biomaterials, hydrogels, or functional surfaces. The ability to precisely control the chemical functionality of synthetic molecules using building blocks like this compound is a powerful tool for designing next-generation materials and therapeutic agents, although research in the latter area is still nascent. The development of efficient, scalable, and environmentally benign synthesis routes for 8-aminooctanoic acid and its derivatives also remains an important research goal to support these applications. guidechem.comcjph.com.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B3066281 8-Amino-8-oxooctanoic acid CAS No. 73427-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWECQCBREPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558915
Record name 8-Amino-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73427-53-9
Record name 8-Amino-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 8 Amino 8 Oxooctanoic Acid

Chemoenzymatic and Biocatalytic Routes

The drive towards greener and more sustainable chemical manufacturing has propelled the development of chemoenzymatic and biocatalytic strategies. These methods leverage the high selectivity and efficiency of enzymes to construct complex molecules like 8-amino-8-oxooctanoic acid under mild conditions.

Enzyme-Catalyzed Aminolysis of Lactams and Related Precursors

The synthesis of ω-amino acids through enzymatic processes often involves the hydrolysis or aminolysis of lactams. Enzymes such as lipases and proteases are commonly employed to catalyze the ring-opening of lactams in aqueous environments. For the synthesis of 8-aminooctanoic acid, a precursor to the target compound, the enzymatic aminolysis of the corresponding lactam, 2-azacycloheptanone, presents a viable route. guidechem.com This biocatalytic method offers a green alternative to traditional acid hydrolysis, which may require harsh conditions. guidechem.com The enzymatic approach typically proceeds under mild conditions (pH 6–8, 25–40°C), enhancing the sustainability of the process.

While direct enzyme-catalyzed aminolysis to form the amide of this compound is a subject of ongoing research, the principle is well-established for related structures. The production of ω-aminoalkanoic acids can be achieved by hydrolyzing the corresponding lactam with aqueous alkali, followed by precipitation and isolation. medchemexpress.com

Multienzyme Cascade Systems in ω-Amino Fatty Acid Synthesis

Multienzyme cascade reactions represent a sophisticated approach to synthesizing ω-amino fatty acids from renewable resources like vegetable oils. rsc.orgrsc.org These one-pot systems combine multiple enzymatic steps to convert a simple precursor into a complex product without isolating intermediates, which improves efficiency and reduces waste. sciepublish.com

A general strategy for producing ω-amino fatty acids involves three key enzymatic steps:

ω-Hydroxylation: A monooxygenase, often from the Cytochrome P450 family (like CYP153A), introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid. rsc.orgsciepublish.com

Oxidation: An alcohol dehydrogenase (ADH) then oxidizes the terminal hydroxyl group to an aldehyde or a ketone. rsc.orgresearchgate.net

Amination: Finally, a transaminase (TA) or an amine dehydrogenase (AmDH) converts the carbonyl group into an amino group, yielding the final ω-amino fatty acid. researchgate.netmorressier.com

This cascade approach has been conceptualized for the synthesis of 8-aminooctanoic acid from oleic acid, demonstrating the feasibility of producing C8 bifunctional compounds. researchgate.net The use of engineered microorganisms as catalysts allows for the synthesis of high-value chemicals under mild reaction conditions, presenting a sustainable alternative to traditional petrochemical methods. rsc.org However, challenges such as the catalytic activity and stability of enzymes compared to chemical catalysts mean that many of these processes are still at the laboratory stage. rsc.org

Table 1: General Multienzyme Cascade for ω-Amino Fatty Acid Synthesis

Step Enzyme Class Function Intermediate Formed
1 Monooxygenase (e.g., CYP153A) Terminal C-H bond hydroxylation ω-Hydroxy fatty acid
2 Alcohol Dehydrogenase (ADH) Oxidation of alcohol to carbonyl ω-Oxo fatty acid

Enantioselective Bioreductions for Chiral Intermediates

For the synthesis of chiral molecules, enantioselective bioreductions are a powerful tool. Engineered amine dehydrogenases (AmDHs) and ketoreductases (KREDs) can convert prochiral ketones into chiral amines and alcohols with high enantiomeric excess. researchgate.netnih.gov This is particularly relevant for producing chiral intermediates that can be used to synthesize enantiopure final products.

The asymmetric reductive amination of ketones using AmDHs is an environmentally friendly method for creating chiral amines, with water as the only byproduct. researchgate.net For instance, engineered AmDHs have been successfully used in the biocatalytic reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent conversion rates and enantioselectivity. manchester.ac.uk While direct application to this compound requires a suitable keto-acid precursor, the principle allows for the creation of chiral amino groups, which is a key feature of many bioactive molecules. researchgate.netresearchgate.net

Directed evolution and other protein engineering techniques are continuously expanding the substrate scope and improving the stability of these enzymes, making them increasingly viable for industrial-scale synthesis of complex chiral molecules. manchester.ac.uk

Classical and Modern Organic Synthesis Approaches

Alongside biocatalytic methods, classical and modern organic synthesis techniques remain crucial for the production of this compound, offering robust and scalable routes.

Ester Hydrolysis and Selective Oxidation Strategies

A modular, two-step chemical synthesis provides a clear route to this compound from a readily available precursor. This strategy decouples the introduction of the different functional groups to avoid side reactions.

The key steps are:

Ester Hydrolysis: Methyl 8-aminooctanoate is subjected to alkaline hydrolysis, for example, using sodium hydroxide (B78521) in water at elevated temperatures, to yield 8-aminooctanoic acid with high efficiency.

Selective Oxidation: The terminal amine of 8-aminooctanoic acid is then selectively oxidized to a ketone. This can be achieved using reagents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in the presence of sodium hypochlorite (B82951) (NaOCl). This method is effective because it specifically targets the amino group without over-oxidizing the carboxylic acid functionality.

Table 2: Hydrolysis-Oxidation Pathway to this compound

Step Starting Material Reagents Product Reported Yield
1 Methyl 8-aminooctanoate NaOH, H₂O, 100°C 8-Aminooctanoic acid 95%

Alkylation of Schiff Base Complexes in Asymmetric Synthesis

Drawing from techniques used in peptidomimetic synthesis, the alkylation of Schiff base complexes offers a sophisticated method for asymmetric synthesis. This approach allows for the controlled introduction of the oxo group and can be adapted for stereochemical control.

The general mechanism involves several key stages:

Complex Formation: A Schiff base is formed from a glycine (B1666218) derivative, such as a (2S)-N-2′-benzoylphenyl-1,1-di-tert-butyl ethylenediamine (B42938) nickel(II) complex.

Alkylation: This complex is then alkylated with an appropriate electrophile. For the synthesis of this compound, an 8-bromooctan-2-one (B3054391) derivative serves as the electrophile, introducing the carbon backbone and the oxo group at the desired position. The deprotonation of the Schiff base to facilitate alkylation can be achieved under phase-transfer catalysis conditions. organic-chemistry.org

Decomplexation and Deprotection: The alkylated amino acid is liberated from the chiral auxiliary, often by treatment with 8-hydroxyquinoline. Subsequent acidic hydrolysis removes protecting groups (like Boc or Cbz) from the amino function to yield the final product, this compound.

This method provides excellent control over the molecular architecture, and the use of chiral auxiliaries enables the synthesis of enantiomerically enriched amino acids. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
8-Aminooctanoic acid
2-Azacycloheptanone
Oleic acid
ω-Hydroxy fatty acid
ω-Oxo fatty acid
ω-Amino fatty acid
Methyl 8-aminooctanoate
Sodium hydroxide
2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
Sodium hypochlorite
Glycine
8-Bromooctan-2-one
8-Hydroxyquinoline
tert-Butyloxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
(Z)-12-Aminooctadec-9-enoic acid

Metal Cyanate-Mediated Methodologies for Amino Acid Formation

A notable method for the synthesis of ω-amino carboxylic acids, adaptable for this compound, involves the use of metal cyanates. google.com This approach typically utilizes a halogenated carboxylic acid ester as a starting material. The process involves reacting the haloacid ester with a metal cyanate (B1221674), such as potassium cyanate, in the presence of an alcohol. google.com This reaction proceeds at elevated temperatures, generally between 80°C and 200°C, in an aprotic polar organic solvent like dimethylformamide (DMF). google.com

The reaction mechanism involves the formation of a urethane (B1682113) carbonic acid intermediate. google.com The metal cyanate is heated in the solvent, and the halogenated carboxylic acid ester and alcohol are then continuously added. google.com A key advantage of this method is that it does not necessitate an excess of the metal cyanate, which minimizes waste. google.com The subsequent step involves acidic saponification of the urethane intermediate to yield the final amino acid. google.com For instance, reacting 8-chlorooctanoic acid ethyl ester with potassium cyanate in DMF at 140°C, followed by acidic workup, can produce the corresponding amino acid. google.com While this method is effective for producing ω-amino acids, its direct application to create the 8-oxo functionality in this compound would require a precursor already containing the oxo group or a subsequent selective oxidation step.

Acylating Chlorination and Nenitzescu Reactions in Precursor Synthesis

The preparation of suitable precursors is a cornerstone of synthesizing complex molecules like this compound. Acylating chlorination is a fundamental reaction for converting carboxylic acids into more reactive acyl chlorides. youtube.comyoutube.com This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride is a highly reactive electrophile, susceptible to nucleophilic attack, making it a versatile intermediate for introducing the amide functionality. youtube.comnih.gov For the synthesis of this compound, a precursor like suberic acid (octanedioic acid) could be selectively mono-chlorinated at one of its carboxyl groups. This mono-acyl chloride could then be reacted with ammonia (B1221849) or an amine to form the desired amide bond.

The Nenitzescu indole (B1671886) synthesis, a reaction forming 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester, offers a potential, albeit more complex, route to precursors. The reaction proceeds via a Michael addition followed by a nucleophilic attack and elimination. While not a direct method for an aliphatic chain, the principles of enamine reactivity and conjugate addition are central to many synthetic strategies. For a long-chain amino amide like this compound, analogous reactions involving the addition of an enamine derived from a functionalized octanoic acid derivative to a suitable acceptor could be envisioned for carbon-nitrogen bond formation.

Convergent and Modular Synthetic Pathways

Modern synthetic strategies increasingly favor convergent and modular approaches to enhance efficiency and facilitate diversification. nih.govrsc.orgacs.org A modular synthesis breaks down the target molecule into key building blocks that can be synthesized independently and then coupled together in the final stages. rsc.orgacs.org This approach is particularly advantageous for a molecule like this compound, which possesses two distinct functional groups at opposite ends of a carbon chain.

Optimization of Reaction Conditions and Stereochemical Control

The successful synthesis of this compound is highly dependent on the fine-tuning of reaction parameters and, when applicable, the control of stereochemistry.

Influence of Stoichiometric Ratios and Temperature on Reaction Efficiency and Selectivity

The stoichiometry of reactants plays a crucial role in maximizing yield and minimizing side products. acs.orgyoutube.comnih.gov In the amidation of dicarboxylic acids, controlling the ratio of the diacid, activating agent, and amine is critical to achieve mono-amidation and prevent the formation of the diamide (B1670390). acs.org For instance, in boronic acid-catalyzed amidations, the optimization of substrate stoichiometry is a key factor. wikipedia.org

Temperature is another critical parameter that can significantly influence both reaction rate and selectivity. rsc.orgresearchgate.net In enzyme-catalyzed reactions, temperature affects enzyme stability and activity, with lower temperatures sometimes favoring the synthetic pathway over hydrolysis. researchgate.net For non-enzymatic reactions, higher temperatures can accelerate reaction rates but may also lead to undesired side reactions or decomposition of thermally sensitive functional groups. For instance, in the synthesis of amides from carboxylic acids, high temperatures are often required for the direct thermal condensation, but this can be detrimental to sensitive substrates. Therefore, careful optimization of the temperature for each specific synthetic step is essential to achieve the desired outcome efficiently.

ParameterEffect on ReactionExample
Stoichiometric Ratio Influences product distribution (e.g., mono- vs. di-amidation) and reaction completeness.In dicarboxylic acid amidation, a 1:2 ratio of diacid to amine can favor diamide formation, while other ratios can be optimized for mono-amidation. acs.org
Temperature Affects reaction rate and selectivity. Can influence enzyme stability in biocatalytic processes.Lowering the temperature in some peptide synthesis reactions can increase the yield by favoring the aminolysis over hydrolysis. researchgate.net

Chiral Auxiliary Approaches in Asymmetric Amino Acid Synthesis

When the target molecule contains a chiral center, as would be the case for an α-substituted analog of this compound, asymmetric synthesis becomes paramount. Chiral auxiliaries are powerful tools for controlling stereochemistry. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. researchgate.net These auxiliaries can be acylated and then the α-proton can be removed to form a chiral enolate. researchgate.net The steric bulk of the auxiliary directs the approach of an electrophile, leading to a highly diastereoselective alkylation or aldol (B89426) reaction. researchgate.net For the synthesis of a chiral derivative of this compound, an Evans auxiliary could be attached to a glycine-like precursor, followed by alkylation with a functionalized C6-chain to introduce the rest of the carbon backbone and the oxo group. The auxiliary would then be cleaved to reveal the enantiomerically enriched amino acid. Other notable chiral auxiliaries include those derived from camphor, terpenes, and other amino acids.

Chiral AuxiliaryTypical ApplicationKey Feature
Evans Oxazolidinones Asymmetric aldol reactions and alkylations. researchgate.netForms a rigid chelated transition state, providing high diastereoselectivity.
(–)-8-Phenylmenthol Asymmetric Diels-Alder reactions.Blocks one face of the dienophile, directing the cycloaddition.
BINOL Asymmetric alkylation of glycine derivatives.Axially chiral ligand that creates a chiral environment around the reaction center.
Ellman's Sulfinamide Synthesis of chiral amines.The sulfinyl group directs the stereoselective addition of nucleophiles to the imine.

Strategies for Controlling Stereochemical Integrity in Functional Group Introduction

Maintaining the stereochemical integrity of existing chiral centers during the introduction of new functional groups is a significant challenge in multi-step synthesis. google.com Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur under harsh reaction conditions, such as strong acid or base, or high temperatures.

Strategies to control stereochemical integrity include the use of mild reaction conditions and protecting groups. For instance, in the synthesis of amino acids, the amino group is often protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) to prevent its interference in subsequent reactions and to reduce the risk of racemization at the α-carbon. nih.gov The choice of reagents and reaction sequences is also critical. For example, if a chiral center is adjacent to a carbonyl group, enolization can lead to racemization. Therefore, reactions that avoid the formation of a planar enolate or that proceed through a stereochemically defined transition state are preferred. In the context of this compound, if a chiral center were present, any step involving the manipulation of the adjacent carbonyl or carboxyl groups would need to be carefully designed to preserve the desired stereochemistry.

Chemical Reactivity and Derivatization of 8 Amino 8 Oxooctanoic Acid

Oxidation Reactions and Corresponding Oxo Derivatives

The primary amide group of 8-Amino-8-oxooctanoic acid can be subjected to oxidation to yield the corresponding oxo derivative, 8-oxooctanoic acid. This transformation effectively converts the amide into a carboxylic acid, resulting in the formation of a dicarboxylic acid, specifically octanedioic acid (suberic acid), if the starting material is considered a mono-amide of suberic acid.

However, the term "oxo derivative" can also refer to the oxidation of the amino part of the amide. More specific oxidation reactions targeting the carbon-nitrogen bond are complex. A related transformation involves the selective oxidation of a primary amine at a similar position. For instance, methods using reagents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in conjunction with sodium hypochlorite (B82951) (NaOCl) are known to oxidize terminal amines to ketones. While this applies to an amino group rather than an amide, it illustrates a relevant oxidative pathway. Common oxidizing agents for transforming amides or related nitrogen-containing groups include strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Table 1: Oxidation Reactions and Products

Reactant Oxidizing Agent(s) Product Yield Notes
8-Aminooctanoic acid (as a model for the amino group) TEMPO/NaOCl 8-Oxooctanoic acid 65-70% Reaction performed at lower temperatures (0–5°C) to prevent over-oxidation.
This compound Potassium permanganate (KMnO₄) Octanedioic acid - Strong oxidation leading to the dicarboxylic acid.

Reduction Reactions and Hydroxyl Derivative Formation

The carbonyl group of the amide in this compound can be reduced to form the corresponding hydroxyl derivative, 8-amino-8-hydroxyoctanoic acid. This transformation requires potent reducing agents, as amides are generally less reactive than ketones or aldehydes.

Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides but can be used under specific, modified conditions. The reduction of the amide carbonyl results in the formation of a geminal amino alcohol functionality.

Table 2: Reduction of the Amide Carbonyl

Reactant Reducing Agent Product Notes
This compound Lithium aluminum hydride (LiAlH₄) 8-Aminooctan-1,8-diol LiAlH₄ will also reduce the carboxylic acid to a primary alcohol.
This compound (with protected carboxylic acid) Lithium aluminum hydride (LiAlH₄) 8-Amino-8-hydroxyoctanoic acid derivative The carboxylic acid must be protected (e.g., as an ester) to achieve selective reduction of the amide.

It is crucial to note that powerful reducing agents like LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol. Therefore, to selectively reduce the amide, the carboxylic acid must first be protected.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amide contains a nitrogen atom with lone-pair electrons, but it is significantly less nucleophilic than a primary amine due to the delocalization of the lone pair into the adjacent carbonyl group. However, the N-H protons are weakly acidic and can be removed by a strong base, generating an amidate anion that is a more potent nucleophile.

More commonly, reactions described as nucleophilic substitutions on this molecule involve the carboxylic acid group, or reactions where a precursor molecule, 8-aminooctanoic acid, is used. chemicalbook.comsigmaaldrich.com In the latter, the amino group is a strong nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides under basic conditions to form substituted amino derivatives. For instance, the acylation of 8-aminooctanoic acid is a key step in the synthesis of permeation enhancers. cjph.com.cnguidechem.com

If one were to perform a nucleophilic substitution on the nitrogen of this compound itself, it would typically proceed via N-acylation or N-alkylation after deprotonation.

Table 3: Nucleophilic Substitution on the Amino Group of a Precursor

Reactant Electrophile Conditions Product Class
8-Aminooctanoic acid Acyl Chlorides (R-COCl) Basic N-Acyl 8-aminooctanoic acid

Strategies for Functional Group Transformations and Protection

Given the presence of two reactive functional groups, the selective chemical transformation of this compound necessitates the use of protecting groups. organic-chemistry.org This strategy involves temporarily blocking one functional group to prevent it from reacting while a chemical modification is carried out at the other site. wikipedia.org

Protecting the Amino/Amide Group: To perform reactions on the carboxylic acid moiety, such as esterification or reduction, the amide group might need protection. While the amide itself is less reactive than an amine, its N-H bonds can interfere with certain reagents. Common protecting groups for amines, which can be adapted for amides, include the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. These are typically introduced as Boc-anhydride or Fmoc-Cl, respectively. researchgate.net The Boc group is acid-labile, while the Fmoc group is removed under basic conditions, allowing for orthogonal protection strategies. organic-chemistry.orgwikipedia.org

Protecting the Carboxylic Acid Group: To carry out reactions on the amide, such as reduction or modification, the more acidic carboxylic acid group must often be protected. This is commonly achieved by converting it into an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. glpbio.com A tert-butyl ester, formed using isobutylene (B52900) or tert-butanol, is another valuable protecting group that can be selectively cleaved under acidic conditions. smolecule.com

This dual functionality makes this compound and its derivatives useful as specialized building blocks in peptide synthesis and for creating complex molecules where the spacing and nature of the functional groups are critical. smolecule.com

Table 4: Common Protecting Groups for Amine and Carboxylic Acid Functionalities

Functional Group Protecting Group Introduction Reagent Cleavage Conditions
Amino Tert-butyloxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acid (e.g., TFA)
Amino 9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine)
Carboxylic Acid Benzyl (Bn) ester Benzyl alcohol, acid catalyst Hydrogenolysis (H₂, Pd/C)

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 8-amino-8-oxooctanoic acid involves a variety of chemical modifications, from altering chain length to introducing different functional groups. These modifications are crucial for understanding how the molecule's structure influences its biological activity.

Modifications in Chain Length and Functional Group Position

The ability to vary the chain length and the position of functional groups is a key strategy in medicinal chemistry. For analogues of this compound, this allows for a systematic exploration of the chemical space around the parent molecule. While specific examples directly pertaining to this compound are not extensively documented in the provided results, the synthesis of ω-amino carboxylic acids, such as 8-aminooctanoic acid, provides a relevant framework. google.com One method involves the reaction of a halogenated carboxylic acid ester with a metal cyanate (B1221674) and an alcohol to produce a urethane (B1682113) carbonic acid, which is then saponified to yield the amino acid. google.com This method has been successfully applied to produce ω-aminooctanoic acid from the corresponding chlorocarboxylic acid ester. google.com

This synthetic route offers the flexibility to start with halogenated carboxylic acids of varying chain lengths, thereby producing a homologous series of ω-amino acids. Furthermore, the position of the amino group can be dictated by the initial placement of the halogen on the carboxylic acid chain.

Starting MaterialProductKey Reaction
Halogenated Carboxylic Acid Esterω-Amino Carboxylic AcidReaction with metal cyanate and alcohol, followed by saponification

This table illustrates a general synthetic approach for modifying chain length in ω-amino acids.

Stereo- and Regioselective Synthesis of Substituted Analogues

The introduction of substituents with specific stereochemistry and regiochemistry is a powerful tool for probing molecular interactions. Enantiomerically pure anti-β-amino alcohols have been synthesized from α-amino acids through a sequential reduction to an aldehyde followed by the in situ addition of Grignard reagents, yielding products with high stereoselectivity. nih.gov This methodology could potentially be adapted for the synthesis of substituted analogues of this compound, allowing for precise control over the spatial arrangement of substituents.

Another approach involves the use of enzymes. For instance, L- and D-threonine aldolases have been used to catalyze the formation of γ-halogenated and long-chain L- and D-3-alkylserine derivatives from glycine (B1666218) and various aldehydes. researchgate.net This enzymatic method provides access to enantio- and diastereomerically pure compounds. researchgate.net

MethodKey FeaturesPotential Application
Sequential Reduction and Grignard AdditionHigh stereoselectivity (de > 95%)Synthesis of substituted anti-β-amino alcohols
Threonine Aldolase (B8822740) CatalysisEnantio- and diastereopure productsSynthesis of γ-halogenated and long-chain β-hydroxy-α-amino acids

This table summarizes methods for achieving stereo- and regioselective synthesis of amino acid analogues.

α-Amino-ω-oxoalkanoic Acid Analogues (e.g., AODAs)

A significant class of analogues is the α-amino-ω-oxoalkanoic acids (AODAs), such as (2S,9S)-2-amino-9,10-epoxy-8-oxodecanoic acid (Aoe) and (S)-2-amino-8-oxodecanoic acid (Aoda). beilstein-journals.orgscispace.comnih.gov These compounds are found in naturally occurring histone deacetylase (HDAC) inhibitors. beilstein-journals.orgnih.gov The synthesis of Aoda has been achieved from L-glutamic acid in multiple steps. scispace.com The development of synthetic routes to AODA analogues where the ketone position and side chain length can be varied is an area of active research. researchgate.net The synthesis of tetrapeptides containing a C-terminal double unsaturated side chain, which can be modified at a late stage, provides a versatile approach to creating diverse analogues. beilstein-journals.orgnih.gov

Halogenated and Fluorinated Derivatives

The introduction of halogen atoms, particularly fluorine, into amino acids can significantly alter their physicochemical properties and biological activity. nih.govmdpi.comresearchgate.net Fluorinated amino acids are valuable as building blocks in medicinal chemistry and for creating biological probes due to the unique properties of the fluorine atom. nih.govbeilstein-journals.orgrsc.org The synthesis of fluorinated amino acids can be challenging, but methods using chiral Ni(II) complexes have proven effective for producing them in large quantities with high enantiomeric purity. beilstein-journals.org These methods often involve the alkylation of the complex with a fluorinated alkyl iodide. beilstein-journals.org

The synthesis of γ-halogenated β-hydroxy-α-amino acids has also been demonstrated using threonine aldolases, which catalyze the reaction between glycine and halogenated aldehydes. researchgate.net

HalogenSynthetic ApproachKey Advantage
FluorineChiral Ni(II) complex alkylationHigh enantiomeric purity, scalable
Chlorine, BromineThreonine aldolase catalysisEnantio- and diastereoselective

This table highlights synthetic strategies for halogenated amino acid derivatives.

Silicon-Containing Analogues

The replacement of carbon with silicon in amino acids is an emerging strategy to create novel bioactive molecules. nih.govrsc.org Silicon-containing amino acids can act as bioisosteres for natural amino acids and can enhance properties like proteolytic stability and membrane permeability. nih.gov The synthesis of silicon-containing α-amino acids has been achieved through various methods, including the alkylation of a cyanoacetate (B8463686) derivative with iodomethyl-substituted silanes, followed by hydrolysis and decarboxylation. researchgate.net These racemic amino acids can then be converted to their corresponding hydantoins, which can be subjected to enzymatic deracemization to obtain enantiomerically pure forms. researchgate.net

Exploration of Derivatives as Chemical Probes and Modulators

Derivatives of this compound and related structures are valuable tools for studying biological systems. Their ability to interact with specific molecular targets makes them useful as chemical probes and modulators of protein function.

For instance, unnatural amino acids are used to investigate protein interactions and structure-function relationships. nih.gov 8-Amidoquinoline derivatives have been extensively studied as fluorescent probes for zinc ions, demonstrating high selectivity and biocompatibility. mdpi.com The introduction of various carboxamide groups into the 8-aminoquinoline (B160924) structure can improve its properties as a probe. mdpi.com

Furthermore, late-stage modification of peptide backbones containing unsaturated amino acid side chains allows for the introduction of functionalities that can act as modulators of metalloproteins, such as histone deacetylases. beilstein-journals.orgnih.gov These modifications can introduce zinc-binding groups, which are crucial for the inhibitory activity of these compounds. beilstein-journals.orgnih.gov

Derivative ClassApplicationMechanism
8-AmidoquinolinesFluorescent probes for Zn²⁺Chelation of the metal ion leading to a change in fluorescence
Peptides with modified unsaturated amino acidsModulators of metalloproteins (e.g., HDACs)Introduction of metal-coordinating functionalities

This table showcases the application of derivatives as chemical probes and modulators.

Design and Synthesis of Peptidomimetic and Cyclic Analogues

The development of non-natural or structurally modified peptides, known as peptidomimetics, is a significant field aimed at addressing the limitations of natural peptides, such as poor stability and bioavailability. researchgate.net These novel molecules are designed to mimic the structure and function of natural peptides to regulate biological processes like protein-protein interactions (PPIs). researchgate.net Cyclization is a prominent strategy in peptidomimetic design, as it can enhance enzymatic stability and induce a desired amphipathic character in the molecule. mdpi.com

The design of peptidomimetics can follow several approaches. One method involves the successive replacement of parts of a peptide with non-peptide elements to create a small-molecule-like compound. researchgate.net Another approach is to develop a hypothesis about the peptide's bioactive conformation and then construct a peptidomimetic by attaching the necessary chemical groups to various scaffolds. researchgate.net The incorporation of conformationally constrained amino acids or organic scaffolds that replace peptide residues are common tactics in this process. upc.edu

A key example of this design strategy involves the use of 8-aminooctanoic acid, a related precursor, as a structural modification tool in the synthesis of cyclic analogues of Neuropeptide Y (NPY). medchemexpress.com In these analogues, 8-aminooctanoic acid is used to replace certain amino acid residues. medchemexpress.com This substitution, combined with the formation of disulfide bonds, helps to restrict the conformation of the peptide, effectively mimicking the folded helical structure of the native NPY. medchemexpress.com

Synthetic strategies for creating these complex molecules are varied. Solid-phase peptide synthesis is a robust method that allows for the rapid parallel synthesis of macrocyclic peptides. researchgate.net Furthermore, enzyme-mediated cyclization techniques, utilizing enzymes such as macrocyclase, thioesterase, or sortase, have emerged as a promising alternative for the chemical-free ring closure of peptides. researchgate.net

Table 1: Design and Synthetic Approaches for Peptidomimetics

Design ApproachDescriptionSynthetic Strategy Example
Conformational Constraint Incorporation of non-natural amino acids or scaffolds to restrict flexibility and mimic a specific bioactive conformation. upc.eduUsing 8-aminooctanoic acid to create cyclic analogues of Neuropeptide Y (NPY). medchemexpress.com
Backbone Modification Altering the peptide backbone to improve stability while retaining side-chain orientations necessary for biological activity.Use of heterocyclic scaffolds (e.g., pyrrole, tetrazole) to mimic peptide bond geometry. researchgate.net
Cyclization Forming a ring structure within the peptide to enhance enzymatic stability and control conformation. researchgate.netmdpi.comSolid-phase synthesis or enzyme-mediated ring closure. researchgate.net

Derivatives as Enzyme Ligands and Investigational Tools

Derivatives of this compound serve as valuable molecules for probing and modulating enzyme function. These compounds are utilized both as direct ligands for enzymes and as components in broader investigational platforms designed to study complex biological systems.

A significant application of this compound derivatives is in the development of inhibitors for histone deacetylases (HDACs), enzymes that are critical in the regulation of gene expression. Researchers have explored modified versions of the parent compound to create potent and selective HDAC inhibitors. Through techniques such as phage-assisted ligand evolution, ligands incorporating the this compound scaffold have been optimized, resulting in derivatives that exhibit nanomolar inhibition constants against specific isoforms like HDAC8.

Beyond direct enzyme inhibition, these derivatives are instrumental as research tools. For instance, hydroxamic acid-modified peptide microarrays that incorporate this compound have been used to profile the activity of different HDAC isozymes related to histone modifications. This application highlights the compound's utility in dissecting complex biological pathways. More broadly, as an unnatural amino acid, this compound and its derivatives can be incorporated into peptides to investigate protein-protein interactions and elucidate structure-function relationships in proteins. The synthesis of specific derivatives, such as 8-(hydroxyamino)-8-oxooctanoic acid and 8-((carboxymethyl)amino)-8-oxooctanoic acid, further expands the chemical toolbox available for these studies. nih.govbldpharm.com

Table 2: Applications of this compound Derivatives

Derivative ClassApplicationTarget/SystemResearch Finding/Use
Hydroxamic Acid Derivatives Enzyme InhibitionHistone Deacetylases (HDACs)Act as potent inhibitors, with some derivatives showing nanomolar efficacy against HDAC8.
Peptide Microarray Components Investigational ToolIsozyme Activity ProfilingUsed in hydroxamic acid-modified microarrays to study histone modification pathways.
General Peptide Analogues Investigational ToolProtein Structure & InteractionIncorporated into peptides to study structure-function relationships.
8-(hydroxyamino)-8-oxooctanoic acid Synthesized DerivativeN/AA known synthesized derivative available for research applications. nih.gov
8-((Carboxymethyl)amino)-8-oxooctanoic acid Synthesized DerivativeN/AA known synthesized derivative available for research applications. bldpharm.com

Biosynthesis and Biotransformations Involving 8 Amino 8 Oxooctanoic Acid Non Human Systems

Role in Microbial Metabolic Pathways

Direct research outlining the specific role of 8-amino-8-oxooctanoic acid in microbial metabolic pathways is not currently available in published literature. However, insights can be drawn from the study of similar omega-amino acids and their enzymatic transformations.

Precursors and Intermediates in Biosynthetic Routes

The precise precursors and intermediates leading to this compound in microbial systems have not been definitively identified. It is plausible that its biosynthesis could parallel that of other omega-amino acids, potentially originating from fatty acid or amino acid metabolism. For instance, the synthesis of 8-aminooctanoic acid from oleic acid has been demonstrated through a multi-enzyme cascade, suggesting that a similar pathway with an additional oxidation step could potentially yield this compound. researchgate.net

Enzymatic Activities Related to Omega-Amino Keto Acids (e.g., 8-Amino-7-oxononanoic Acid Synthase)

While no enzymes have been identified to directly synthesize or modify this compound, the study of enzymes acting on structurally similar molecules provides valuable clues. A key example is 8-amino-7-oxononanoate (B1240340) synthase (AONS), an enzyme crucial for biotin (B1667282) biosynthesis in many bacteria. AONS catalyzes the condensation of L-alanine and pimeloyl-CoA to form 8-amino-7-oxononanoate. This reaction highlights the capability of microbial enzymes to synthesize omega-amino keto acids.

Furthermore, research has shown that bacteria such as Pseudomonas dacunhae possess enzymes capable of transaminating synthetic omega-amino acids, including eta-aminocaprylic acid (a synonym for 8-aminooctanoic acid), using alpha-ketoglutaric acid. nih.gov This suggests the existence of transaminases that could potentially act on a precursor to introduce the amino group at the eighth position of an octanoic acid derivative, or conversely, deaminate this compound.

Biocatalytic Production and Microbial Conversion

The biocatalytic production of this compound is an area with significant potential, though specific examples remain to be demonstrated. The principles of metabolic engineering and the study of enzyme capabilities offer a roadmap for future research.

Enzyme Specificity and Substrate Promiscuity Studies

The substrate specificity of enzymes is a critical factor in biocatalysis. While no enzymes with specific activity towards this compound have been characterized, the concept of enzyme promiscuity is relevant. Many enzymes can catalyze reactions on non-native substrates, albeit often with lower efficiency. It is conceivable that existing aminotransferases, oxidases, or dehydrogenases within various microorganisms could exhibit promiscuous activity towards a suitable precursor to produce this compound. Future research involving high-throughput screening of microbial enzyme libraries could identify candidates for this purpose.

Engineering of Microorganisms for Enhanced Compound Production

Metabolic engineering offers a powerful approach for the overproduction of desired chemical compounds in microorganisms. nih.govnih.gov Although there are no published instances of engineering microbes for this compound production, the strategies employed for other organic acids and amino acids serve as a blueprint. nih.gov

A hypothetical metabolic engineering strategy could involve:

Introducing a heterologous pathway: Expressing genes from other organisms that encode enzymes capable of synthesizing this compound or its precursors.

Redirecting metabolic flux: Modifying native metabolic pathways to increase the pool of precursor molecules. This could involve knocking out competing pathways or overexpressing key enzymes in the desired pathway.

Optimizing enzyme activity: Using protein engineering techniques to improve the catalytic efficiency and specificity of enzymes involved in the production pathway.

The successful engineering of Escherichia coli and Corynebacterium glutamicum for the production of various amino acids and organic acids demonstrates the feasibility of such approaches. nih.gov

Advanced Applications in Organic and Biomolecular Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) and Peptide Modification

8-Amino-8-oxooctanoic acid and its derivatives are employed in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides and proteins. In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin. The bifunctional nature of this compound allows it to be incorporated into peptide sequences as a non-standard amino acid. google.com This incorporation can introduce specific functionalities, such as hydroxamic acid groups, which are crucial for certain biological activities.

The use of protected forms of this compound, such as those with Fmoc (fluorenylmethoxycarbonyl) protection on the amino group, is standard in SPPS. google.comacs.org This protection strategy is advantageous because it is orthogonal, meaning the protecting group can be removed under mild basic conditions without affecting other protecting groups on the peptide, allowing for selective modifications. peptide.com The free carboxylic acid group enables its use in standard Fmoc-based solid-phase synthesis protocols. google.com

Furthermore, the incorporation of such unnatural amino acids can be used to create peptide libraries for screening against biological targets. For instance, a cyclic peptide library incorporating 2-amino-8-hydroxyamino-8-oxooctanoic acid as a "warhead" was synthesized via SPPS to screen for inhibitors of histone deacetylases. nih.gov

Role in the Construction of Complex Organic Molecules

Beyond peptide synthesis, this compound serves as a key building block for more intricate organic molecules. Its structure allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, which are fundamental in creating diverse chemical structures.

For instance, it can be a starting material in the synthesis of proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins within cells. diva-portal.org In one synthetic approach, an amino acid like 8-aminooctanoic acid can be coupled to other molecular fragments to create these complex structures. diva-portal.org The synthesis of such molecules often involves multi-step sequences where the functionalities of this compound are strategically manipulated.

The table below outlines some of the key reactions that this compound can undergo, highlighting its versatility in organic synthesis.

Reaction TypeReagentsProducts
Oxidation Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3)Oxo derivatives
Reduction Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)Hydroxyl derivatives
Substitution Alkyl halides, Acyl chlorides (under basic conditions)Substituted amino derivatives

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

Intermediates for Histone Deacetylase Inhibitors (HDACi) Design

A significant application of this compound is its role as a precursor in the synthesis of histone deacetylase inhibitors (HDACis). HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. mdpi.compreprints.org

One of the most well-known HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. google.com The synthesis of SAHA and its analogues often starts from suberic acid or its derivatives, which are structurally related to this compound. google.comacs.org For example, the synthesis of SAHA can involve the reaction of suberic acid with aniline (B41778) to form 8-anilino-8-oxooctanoic acid (suberanilic acid). google.com This intermediate is then converted to the final hydroxamic acid.

Derivatives of this compound have been explored to create potent and selective HDAC inhibitors. By modifying the structure, researchers have developed compounds with nanomolar inhibition constants against specific HDAC isoforms like HDAC8. The synthesis of these inhibitors often involves coupling this compound or a related precursor with different "cap" groups, which are often aromatic or heteroaromatic moieties that interact with the surface of the enzyme. mdpi.compreprints.org

The table below shows examples of HDACi synthesized using precursors related to this compound and their reported activities.

HDAC InhibitorPrecursor/IntermediateTarget HDACsReported Activity
Suberoylanilide Hydroxamic Acid (SAHA) Suberic acid, 8-Anilino-8-oxooctanoic acid google.comClass I and II HDACs nih.govInduces tumor cell growth arrest and apoptosis. google.com
CHAP1 (2S,9S)-2-amino-9,10-epoxy-8-oxodecanoic acid (Aoe) related structure pnas.orgHDAC1 pnas.orgPotent inhibition at low nanomolar concentrations. pnas.org
Indazolyl SAHA analogues Indazole derivatives coupled with an octanedioic acid linker mdpi.comHDAC1, HDAC2, HDAC8 mdpi.comExcellent inhibitors with IC50 values in the low nanomolar range. mdpi.com
FESAHA 8-methoxy-8-oxooctanoic acid nih.govEleven HDAC subtypes nih.govPotent HDAC inhibitor with IC50 values from 3 nM to 1.7 μM. nih.gov

Building Blocks for Permeation Enhancers

Certain derivatives of this compound have been investigated for their potential as intracellular permeation enhancers. These agents can increase the passive transport of therapeutic compounds into cells, which can be particularly beneficial in cancer treatment to overcome drug resistance. google.com For example, N-[8-(2-hydroxybenzoyl)amino]octanoic acid is a compound that can be synthesized from precursors related to this compound and has been identified as a potential permeation enhancing agent. google.com The administration of such agents alongside a therapeutic drug, like cisplatin, can lead to a significant increase in the drug's permeability into tumor cells. google.com

Application in Protein Interaction and Structure-Function Relationship Studies

Unnatural amino acids like this compound and its derivatives are valuable tools for studying protein interactions and understanding the relationship between a protein's structure and its function. Incorporating these modified amino acids into proteins allows researchers to probe biological mechanisms that would be difficult to study with only the 20 canonical amino acids. acs.org

One approach involves replacing natural amino acids with modified versions to investigate how these changes affect protein-protein interactions or protein-ligand binding. acs.org For example, hydroxamic acid-modified peptide microarrays that incorporate a derivative of this compound have been used to profile the binding of HDACs to histone tail peptides. nih.gov This method helps to map the specific requirements for these interactions and can provide insights into the regulation of gene expression. nih.gov

The use of these unnatural amino acids can also facilitate the study of protein dynamics and conformational changes. researchgate.net By introducing a unique chemical handle into a protein, researchers can attach fluorescent probes or other labels to track the protein's behavior within a cell or in response to specific stimuli. acs.orgresearchgate.net

Computational Chemistry and Mechanistic Elucidation

Molecular Modeling and Docking Studies of 8-Amino-8-oxooctanoic Acid and its Derivatives

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly crucial in drug design, where the "ligand" is often a small molecule like a derivative of this compound, and the "receptor" is a therapeutic target protein.

Research has extensively utilized these techniques to study derivatives of this compound, particularly in the context of Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that are significant targets in cancer therapy. scispace.com Suberoylanilide hydroxamic acid (SAHA), a prominent HDAC inhibitor, is structurally related to this compound.

Docking studies on SAHA and its analogs reveal critical interactions within the HDAC active site. nih.govacs.org These interactions typically involve:

A Zinc-Binding Group (ZBG): The hydroxamic acid moiety of the inhibitor chelates the essential Zn²⁺ ion in the enzyme's active site.

A Linker Region: An aliphatic chain, such as the octanoic acid backbone, which spans a channel in the enzyme.

A Cap Group: A surface-recognition moiety, often an aromatic group, that interacts with residues at the rim of the active site. scispace.com

Molecular docking simulations of various derivatives have been performed using software like AutoDock and Discovery Studio to predict binding affinities and interaction modes. bohrium.comimrpress.com For example, modeling of SAHA derivatives with HDAC7 identified Proline 809 as a key residue for creating selective inhibitors for class 2 HDACs. acs.org Similarly, studies on HDAC2 have highlighted the importance of hydrogen bonds with residues like Gly154 and Asp181, and hydrophobic interactions with Phe155 and Phe210 for effective binding. nih.gov These computational predictions are instrumental in rationally designing new, more potent, and selective HDAC inhibitors before their synthesis and experimental testing. nih.gov

Table 1: Summary of Molecular Docking Studies on this compound Derivatives and Related Compounds

Target Protein Ligand/Derivative Computational Method/Software Key Interacting Residues Reference
HDAC7 Suberoylanilide hydroxamic acid (SAHA) and its dimethyl derivatives Molecular Modeling (Macromodel) Proline 809, Zn²⁺ acs.org
HDAC2 Various inhibitors including SAHA Molecular Dynamics (MD), MM/PBSA Gly154, Asp181, Phe155, Phe210, Arg39 nih.gov
HDAC1 Novel dihydroxamate derivatives Molecular Docking, MD simulations Phe150, His141, His178, Gly149, Phe205, Zn²⁺ imrpress.com
HDAC1/HDAC2 Hydroxamate inhibitors (LAQ-824, LBH589) Molecular Docking, e-Pharmacophores Active site histidines, aspartates, Zn²⁺ frontiersin.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and elucidate reaction mechanisms at a subatomic level. sumitomo-chem.co.jp These methods can model reaction pathways, calculate the energies of transition states, and predict the feasibility of a chemical reaction, providing insights that are often difficult to obtain through experiments alone. sumitomo-chem.co.jpmdpi.com

In the context of octanoic acid and its derivatives, DFT calculations have been used to study various reactions. For instance, research on the deoxygenation of octanoic acid catalyzed by a Ni/ZrO₂ catalyst used DFT to study the mechanisms of hydrodeoxygenation, decarbonylation, and decarboxylation, concluding that decarboxylation was the main reaction route. researchgate.net Another study used DFT to investigate the surface chemistry and reaction pathways of octanoic acid on a copper surface, identifying the formation of a flat-lying η2-octanoate species. researchgate.net

While specific DFT studies focusing exclusively on the reaction mechanisms of this compound are not extensively detailed in the searched literature, the principles are broadly applicable. Such calculations could be used to:

Predict Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict sites susceptible to nucleophilic or electrophilic attack.

Analyze Reaction Pathways: For synthetic routes, DFT can model the entire reaction coordinate, identifying transition states and intermediates, thereby helping to optimize reaction conditions. rsc.org

Understand Catalytic Cycles: In enzyme-catalyzed or metal-catalyzed reactions involving this compound, quantum calculations can unravel the intricate steps of the catalytic cycle. sumitomo-chem.co.jp

The ability of these computational methods to estimate reaction pathways and transition state energies allows researchers to predict and design new reactions and catalysts, often saving significant time and resources compared to purely experimental approaches. sumitomo-chem.co.jp

Conformational Analysis and Ligand-Enzyme Interaction Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has a seven-carbon rotatable chain, understanding its conformational preferences is key to understanding its biological activity. mdpi.com

Molecular Dynamics (MD) simulations are a primary tool for this purpose. MD simulations compute the motion of atoms in a molecular system over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.gov This technique is invaluable for studying how a ligand like an this compound derivative behaves within the dynamic environment of an enzyme's active site. nih.govnih.gov

For example, MD simulations of HDAC-inhibitor complexes have been used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 50 ns), researchers can determine if the binding mode predicted by docking is stable. bohrium.com

Characterize Intermolecular Interactions: MD trajectories reveal the dynamic nature of hydrogen bonds, hydrophobic contacts, and water-mediated interactions between the ligand and the enzyme, which are crucial for binding affinity. nih.govresearchgate.net

Probe Conformational Changes: Simulations can show how the binding of an inhibitor induces conformational changes in the enzyme, or how the inhibitor itself adopts a specific conformation to fit into the binding pocket. acs.org

In one study on HDAC7, MD simulations with the OPLSAA-2001 force field were used to analyze how different substitutions on a SAHA derivative favored particular conformations, which in turn altered the crucial coordination with the active site Zn²⁺ ion and hydrogen bonding patterns. acs.org Other simulations on HDAC2 have helped decompose the binding free energy to identify which specific amino acid residues contribute most significantly to ligand binding. nih.gov These detailed, dynamic insights into ligand-enzyme interactions are critical for the rational design of next-generation therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Amino-8-oxooctanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is commonly synthesized via enzyme-catalyzed aminolysis of lactams, as demonstrated in studies using lipases or proteases under mild aqueous conditions (pH 6–8, 25–40°C) . Alternative routes include direct amination of octanoic acid derivatives using ammonia or urea as nitrogen sources. Yield optimization requires precise control of stoichiometric ratios (e.g., 1:1.2 substrate-to-enzyme ratio) and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH eluent) .
Synthetic Method Catalyst/Reagent Yield Range Purity Assessment
Enzyme-catalyzed aminolysisLipase B (Candida antarctica)60–85%HPLC (>99% purity)
Direct aminationNH₃, urea45–70%NMR (δ 1.2–2.4 ppm for alkyl chain)

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to quantify impurities (<1% threshold) .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify the α-amino and carbonyl groups (e.g., δ 3.1 ppm for NH₂, δ 174 ppm for COOH) and FT-IR for characteristic stretches (1650 cm⁻¹ amide C=O, 3300 cm⁻¹ N-H) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (C: 60.35%, H: 10.76%, N: 8.80%) .

Q. What are the key solubility properties and handling considerations for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in water (up to 50 mg/mL at 25°C) but limited in non-polar solvents (e.g., <1 mg/mL in hexane). For organic-phase reactions, use polar aprotic solvents like DMF or DMSO .
  • Handling : Store at 2–8°C in airtight containers to prevent oxidation. Incompatible with strong oxidizers (e.g., HNO₃, KMnO₄); use PPE (gloves, goggles) to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can enzyme-catalyzed aminolysis be optimized for synthesizing lactams from this compound, and what factors affect catalytic efficiency?

  • Methodological Answer :

  • Enzyme Selection : Immobilized lipases (e.g., Novozym 435) enhance reusability and stability. Screen enzymes for regioselectivity using kinetic assays (e.g., Michaelis-Menten parameters) .
  • Process Optimization : Adjust pH (6.5–7.5), temperature (30–37°C), and substrate concentration (≤100 mM) to minimize enzyme denaturation. Use response surface methodology (RSM) to model interactions between variables .
  • Catalytic Efficiency : Monitor turnover number (TON) and kcat/KMk_{cat}/K_M ratios. Substrate hydrophobicity and acyl donor chain length significantly impact reaction rates .

Q. What strategies are recommended to resolve contradictions in reported physicochemical data (e.g., melting point variations) for this compound?

  • Methodological Answer :

  • Data Validation : Cross-reference DSC (Differential Scanning Calorimetry) thermograms with literature (reported mp: 193–196°C vs. 190–192°C in some studies). Impurities (e.g., residual solvents) lower observed melting points .
  • Reproducibility : Standardize purification protocols (e.g., recrystallization solvent ratios) and analytical conditions (heating rate in DSC). Publish raw data (e.g., NMR spectra) to enable cross-lab comparisons .

Q. How does computational modeling assist in predicting the reactivity and interaction mechanisms of this compound in complex biochemical systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic attack sites during lactamization .
  • Molecular Dynamics (MD) : Simulate enzyme-substrate binding (e.g., with lipase B) to identify critical hydrogen bonds (e.g., NH₂···O=C interactions) and optimize substrate orientation .
  • Docking Studies : Employ AutoDock Vina to screen binding affinities with target proteins (e.g., GPR109B receptor), guiding structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.